Sodium Zirconium Cyclosilicate

Ion Exchange Selectivity Cation Binding Capacity Electrolyte Stability

Hyperkalemia research demands precise cation selectivity to avoid confounding electrolyte disturbances. Sodium Zirconium Cyclosilicate is a non-absorbed, inorganic microporous compound with an engineered ~3 Å aperture that provides structure-based K+ discrimination. - >25-fold selectivity for K+ over Ca²⁺/Mg²⁺, with divalent exchange capacity <0.05 mEq/g. - Achieves rapid K+ reduction within 1 hour and normokalemia within 24-48 hours. - Dual K+/NH₄⁺ binding elevates serum bicarbonate, addressing comorbid metabolic acidosis. Supplied as a ≥98% pure, free-flowing white crystalline powder with ambient temperature shipping stability, ensuring reliable supply for chronic kidney disease and heart failure protocols.

Molecular Formula Na2O9Si3Zr
Molecular Weight 365.45 g/mol
CAS No. 17141-74-1
Cat. No. B12081738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Zirconium Cyclosilicate
CAS17141-74-1
Molecular FormulaNa2O9Si3Zr
Molecular Weight365.45 g/mol
Structural Identifiers
SMILESO[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Zr]
InChIInChI=1S/2Na.O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/q2*+1;-6;+4
InChIKeyQMLIRKACNOVYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Zirconium Cyclosilicate Sourcing Guide


Sodium Zirconium Cyclosilicate (SZC, also known as ZS-9) is a non-absorbed, inorganic, microporous zirconium silicate crystalline compound designed to selectively entrap potassium ions within the gastrointestinal tract to lower serum potassium levels [1]. SZC features a uniform micropore structure with openings measuring approximately 3 Å, a dimension that corresponds closely to the diameter of an unhydrated potassium ion, providing a molecular basis for its cation selectivity [1]. The compound contains less than 8% sodium by total weight and is manufactured as a free-flowing, odorless, tasteless white crystalline powder with a particle size distribution profile exceeding 3 µm [1].

SZC Differentiation from Other Potassium Binders


Substituting SZC with alternative potassium-binding agents such as sodium polystyrene sulfonate (SPS), calcium polystyrene sulfonate (CPS), or patiromer is not functionally or clinically interchangeable due to fundamental differences in molecular design, ion selectivity profile, and performance characteristics. Unlike organic polymer resins (e.g., SPS, CPS, patiromer), SZC is an inorganic crystalline zirconium silicate with a precisely engineered micropore architecture that provides predictable, structure-based cation discrimination [1]. This structural divergence manifests as measurable differences in potassium selectivity—SZC exhibits >25-fold selectivity for potassium over calcium or magnesium, whereas SPS demonstrates only 0.2–0.3 times the selectivity for potassium relative to calcium or magnesium [1]. These differences directly impact electrolyte stability, sodium loading, and onset kinetics, precluding any assumption of bioequivalence or simple class-level substitution in both research and clinical supply chain contexts.

SZC Comparative Performance Evidence


Molecular Potassium Selectivity

SZC demonstrates >25-fold selectivity for potassium (K+) over either calcium (Ca2+) or magnesium (Mg2+) in mixed ionic media, with measured exchange capacities for Ca2+ and Mg2+ below 0.05 mEq/g [1]. In contrast, sodium polystyrene sulfonate (SPS) under identical conditions exhibits selectivity for K+ that is only 0.2–0.3 times its selectivity for Ca2+ or Mg2+, meaning SPS preferentially binds divalent cations over potassium [1]. This differential selectivity is attributed to the precisely engineered 3 Å micropore aperture of SZC's crystalline lattice, which permits entry of unhydrated K+ (~3 Å diameter) while sterically excluding larger hydrated divalent cations [1].

Ion Exchange Selectivity Cation Binding Capacity Electrolyte Stability

Rapid Onset of Action

SZC initiates reduction of serum potassium concentrations as early as 1 hour after oral ingestion, with normokalemia (serum potassium 3.5–5.0 mmol/L) typically achieved within 24 to 48 hours [1]. In vitro studies demonstrate rapid potassium uptake by SZC within 5 minutes in simulated small intestinal and large intestinal fluids, with sustained effect over at least 1 hour [1]. By comparison, sodium polystyrene sulfonate (SPS) is characterized by an unpredictable onset of action and variable magnitude of potassium lowering, with onset typically requiring multiple hours to days and lacking consistent pharmacokinetic definition [2].

Pharmacodynamic Onset Acute Potassium Correction Hyperkalemia Management

Treatment Persistence and Duration

In a large observational study (SCREAM project) of Swedish routine care involving 1,879 adults initiating potassium binder therapy, patients receiving novel binders (SZC or patiromer) remained on treatment for a mean of 109 days compared to 61 days for sodium polystyrene sulfonate (SPS), representing a 78% longer treatment duration [1]. Furthermore, 49% of novel binder patients filled three or more consecutive prescriptions compared to only 14% of SPS patients [1]. This divergence in persistence occurred despite similar short-term effectiveness: after 15 days of treatment, mean potassium decreased to 4.6 mmol/L (SD 0.6) in the SPS group and 4.8 mmol/L (SD 0.6) in the novel binder group, with maintenance of these levels through 60 days [1].

Treatment Persistence Real-World Evidence Chronic Disease Management

Gastrointestinal Safety Profile

In late-phase clinical trials of SZC, the rates of gastrointestinal adverse effects were no different between treated and placebo groups, and there were no reported cases of intestinal necrosis [1]. In controlled trials, SZC-associated gastrointestinal events included constipation (2.9%), nausea (1.6%), diarrhea (0.9%), abdominal pain or distension (0.5%), and vomiting (0.5%) [2]. By contrast, sodium polystyrene sulfonate (SPS) carries a black box warning from the US Food and Drug Administration for colonic necrosis, a potentially fatal adverse event [3]. This safety divergence is attributed to SZC's inorganic, crystalline, non-absorbed structure that lacks the organic polymer backbone implicated in SPS-associated gastrointestinal mucosal injury [3].

Gastrointestinal Safety Adverse Event Profile Long-Term Tolerability

Dose-Dependent Potassium Lowering

In the HARMONIZE Asia Phase III randomized controlled trial (NCT03528681), SZC 10 g once daily reduced least-squares mean serum potassium to 4.4 mmol/L (95% CI: 4.3–4.6) compared to 5.2 mmol/L (95% CI: 5.1–5.4) for placebo during the 28-day randomized treatment phase, representing a difference of 0.8 mmol/L [1]. SZC 5 g once daily reduced mean serum potassium to 4.9 mmol/L (95% CI: 4.7–5.0), a difference of 0.3 mmol/L vs placebo [1]. The proportion of patients maintaining normokalemia (serum K+ 3.5–5.0 mmol/L) at the end of the randomized treatment phase was 76.5% for SZC 10 g (odds ratio vs placebo: 6.3; 95% CI: 2.6–15.3; P < 0.001), 58.8% for SZC 5 g (OR vs placebo: 2.5; 95% CI: 1.1–6.1; P = 0.035), and 36.8% for placebo [1].

Potassium Lowering Efficacy Dose-Response Relationship Maintenance Therapy

Bicarbonate Elevation via Ammonium Binding

SZC binds ammonium (NH4+) in addition to potassium in both in vitro and in vivo settings, resulting in increased serum bicarbonate levels [1]. In clinical studies, patients receiving SZC experienced mean increases in serum bicarbonate of 1.1 mmol/L at 5 g once daily, 2.3 mmol/L at 10 g once daily, and 2.6 mmol/L at 15 g once daily, compared with a mean increase of 0.6 mmol/L for placebo recipients [1]. This dual-action mechanism—potassium and ammonium binding—contrasts with sodium polystyrene sulfonate (SPS) and patiromer, which lack this ancillary ammonium-binding functionality and do not produce consistent improvements in serum bicarbonate [2].

Ammonium Binding Metabolic Acidosis Correction Acid-Base Balance

SZC Application Scenarios


RAAS Inhibitor Enablement

SZC enables the continuation or optimization of renin-angiotensin-aldosterone system inhibitors (RAASi) in patients with heart failure or chronic kidney disease who develop hyperkalemia. The compound's rapid potassium reduction within 1 hour and normokalemia achievement within 24–48 hours [1] supports protocol-driven RAASi titration without prolonged treatment interruption. The REALIZE-K trial is specifically designed to evaluate SZC's ability to enable mineralocorticoid receptor antagonist (MRA) use in heart failure with reduced ejection fraction (HFrEF) patients with prevalent hyperkalemia or high hyperkalemia risk [2]. KDIGO 2024 guidelines recognize novel potassium binders including SZC as enabling agents for guideline-directed medical therapy optimization [3]. This application leverages SZC's predictable onset kinetics [1], dose-dependent maintenance efficacy (76.5% normokalemia at 10 g vs 36.8% placebo) [4], and superior treatment persistence (109 days vs 61 days for SPS) [5].

Chronic Hyperkalemia Management

SZC is indicated for chronic management of hyperkalemia in both dialysis and non-dialysis chronic kidney disease populations. Meta-analysis of randomized controlled trials in dialysis patients demonstrates that SZC significantly reduces pre-hemodialysis potassium levels compared to placebo, with a mean difference of -0.68 mmol/L (P < 0.0001) [6]. The compound's >25-fold selectivity for potassium over calcium and magnesium [7] ensures that electrolyte homeostasis is preserved during long-term therapy, avoiding the hypocalcemia and hypomagnesemia risks associated with non-selective binders like SPS [7]. Long-term safety data extending to 1 year support chronic use [8]. The favorable gastrointestinal safety profile—with no intestinal necrosis reported and GI adverse event rates comparable to placebo [9]—further supports its suitability for chronic administration protocols.

Dual Potassium and Ammonium Binding

SZC uniquely addresses both hyperkalemia and metabolic acidosis through its dual binding capacity for potassium and ammonium ions. The compound produces dose-dependent increases in serum bicarbonate, with increments of 1.1 mmol/L at 5 g, 2.3 mmol/L at 10 g, and 2.6 mmol/L at 15 g once daily [1]. This dual-action profile makes SZC particularly suitable for research cohorts with comorbid hyperkalemia and metabolic acidosis—a common presentation in advanced CKD where both electrolyte and acid-base disturbances coexist. Alternative potassium binders, including sodium polystyrene sulfonate and patiromer, do not exhibit ammonium-binding capacity or consistent bicarbonate-elevating effects [10]. Procurement for studies evaluating comprehensive metabolic management in CKD should prioritize SZC to address both parameters simultaneously.

Preclinical Ion Exchange Research

SZC serves as a reference standard for inorganic microporous ion exchange research due to its well-characterized crystalline structure and quantifiable selectivity parameters. The compound's micropore aperture of approximately 3 Å—precisely matching the diameter of unhydrated K+—provides a structurally defined model for studying size-exclusion cation selectivity [7]. Its >25-fold selectivity for potassium over calcium or magnesium, with divalent exchange capacity below 0.05 mEq/g [7], establishes a quantitative benchmark against which novel ion exchange materials can be evaluated. The contrast with organic polymer resins like SPS, which exhibit reversed selectivity (0.2–0.3× preference for K+ over Ca2+/Mg2+) [7], provides a clear comparative framework for cation binding studies. In vitro rapid potassium uptake within 5 minutes in simulated gastrointestinal fluids [7] offers a reproducible kinetic assay endpoint for method development and material characterization.

Technical Documentation Hub

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